molecular formula C13H10FNO3 B1291564 1-(Benzyloxy)-2-fluoro-4-nitrobenzene CAS No. 76243-24-8

1-(Benzyloxy)-2-fluoro-4-nitrobenzene

Cat. No.: B1291564
CAS No.: 76243-24-8
M. Wt: 247.22 g/mol
InChI Key: KFEYJMWVGVVRBF-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-fluoro-4-nitrobenzene (1-Bz-2-F-4-NO2) is a synthetic organic compound with a variety of applications in the scientific research and medical fields. It is a white crystalline solid with a melting point of 73-75 °C and a boiling point of 181 °C. 1-Bz-2-F-4-NO2 is used in a variety of applications, including as a precursor for the synthesis of other compounds, as an intermediate in the manufacture of pharmaceuticals, and as a reagent in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    The compound 1-(Benzyloxy)-2-fluoro-4-nitrobenzene can be synthesized through various chemical reactions. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, was synthesized by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid, indicating a potential pathway for synthesizing related fluoro-nitrobenzene compounds (Sweeney, McArdle, & Aldabbagh, 2018).

  • Characterization Techniques

    X-ray crystallography and various spectroscopic methods like NMR, EI-MS, and FT-IR are used to characterize these compounds. This is crucial for confirming their chemical structure and purity (Sweeney, McArdale, & Aldabbagh, 2018).

Application in Synthesis of Other Compounds

  • Intermediate in Synthesis: The structure of this compound makes it a potential intermediate in synthesizing other complex organic compounds. For instance, similar fluoro-nitrobenzene compounds have been used in copper-catalyzed synthesis of 2-arylbenzimidazole derivatives, indicating its utility in complex organic syntheses (Sayahi et al., 2018).

Advanced Applications in Chemistry

  • Catalysis and Organic Reactions

    The compound can be involved in catalytic processes and organic reactions. For example, a similar compound, 1-fluoro-2-nitrobenzene, was used in organocatalytic syntheses of benzoxazoles and benzothiazoles. This highlights its potential application in facilitating various chemical reactions (Alla, Sadhu, & Punniyamurthy, 2014).

  • Phase-Transfer Catalysis

    It can be used in phase-transfer catalysis as demonstrated by the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene, a similar compound, under a multi-site phase-transfer catalyst. This indicates its potential in enhancing the efficiency of organic reactions (Harikumar & Rajendran, 2014).

Mechanism of Action

Target of Action

The primary targets of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene are likely to be enzymes or receptors that interact with benzylic compounds . These targets play a crucial role in various biochemical reactions, including oxidation and reduction processes .

Mode of Action

this compound may interact with its targets through nucleophilic substitution reactions . The compound’s benzylic position enhances its reactivity, allowing it to participate in SN1, SN2, and E1 reactions . The resulting changes could include the formation of new compounds or the alteration of existing ones .

Biochemical Pathways

The compound’s action could affect various biochemical pathways. For instance, it might influence the formation of oximes and hydrazones, which are chemical reactions involving aldehydes and ketones . The compound could also impact the oxidation of alkyl side-chains, particularly those on a benzene ring .

Result of Action

The action of this compound at the molecular and cellular levels could result in various outcomes. For instance, it could lead to the formation of new compounds, such as oximes or hydrazones . It could also cause changes in the structure or function of its targets .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound’s reactivity could be enhanced in an acidic environment .

Properties

IUPAC Name

2-fluoro-4-nitro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEYJMWVGVVRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621799
Record name 1-(Benzyloxy)-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76243-24-8
Record name 1-(Benzyloxy)-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-4-nitrophenol (50.0 g, 318 mmol), benzyl bromide (42 mL, 350 mmol) and potassium carbonate (66.0 g, 478 mmol) in DMF (200 mL) was heated to 40° C. overnight. The solution was cooled to room temperature, poured over ice and the resultant solid was filtered. This material was washed with water and dried to give 1-benzyloxy-2-fluoro-4-nitrobenzene (75.0 g, 95%). 1H NMR (400 MHz, d6-DMSO): δ 8.19-8.11 (m, 2H), 7.53-7.37 (m, 6H), 5.36 (s, 2H); 13C NMR (100 MHz, d6-DMSO): δ 152.8, 152.4, 149.9, 140.9, 136.1, 129.3, 129.1, 128.7, 122.0, 115.2, 112.8, 112.6, 71.6; IR (cm−1): 1499, 1346, 1279, 1211, 1142, 1072, 986, 885, 812, 789, 754, 742, 700, 648, 577.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-fluoro-4-nitrophenol (15gr, 95.5 mmol) and benzyl bromide (18 g, 105 mmol) in acetone (125 ml) containing potassium carbonate (26.5 gr, 190 mmol) was refluxed for 2 hours. The volatiles were removed and the residue was partitioned between 2N hydrochloric acid and ethyl acetate. The organic layer was separated, washed with water, brine, dried (MgSO4) and the volatiles were removed under vacuum. The solid was triturated with petroleum ether to give 2-fluoro-4-nitro-benzyloxybenzene (23g, 97%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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